7-chloro-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
7-Chloro-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a chlorine atom at position 7 and a (4-nitrophenyl)methylsulfanyl group at position 2.
Properties
IUPAC Name |
7-chloro-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O3S/c15-10-3-6-12-16-13(17-14(20)18(12)7-10)23-8-9-1-4-11(5-2-9)19(21)22/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWNVZASPXBMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=O)N3C=C(C=CC3=N2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 7-chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 4-nitrophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where the 4-nitrophenylmethylsulfanyl group is introduced using suitable thiolating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the chloro group with various nucleophiles to form new derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
The sulfanyl group at position 2 is a common feature among pyrido[1,2-a][1,3,5]triazin-4-one derivatives. Key comparisons include:
Note: *Molecular weight calculated based on formula C₁₆H₁₄ClN₃OS ().
- Steric Considerations : A885203’s benzyl group offers minimal steric hindrance, whereas the target compound’s nitrophenyl group may hinder rotation, stabilizing specific conformations .
Variations at Position 7
The chlorine atom at position 7 is a distinguishing feature. Comparisons include:
- 8l (3.15.2-Diethylamino-7-(3’-6’-Bromopyridinyl)-4H-...) Substituent: Bromopyridinyl at position 7, diethylamino at position 2. Melting Point: 230°C. Activity: Demonstrated bactericidal properties via Suzuki coupling synthesis .
A891195 (2-{[(4-Chlorophenyl)methyl]sulfanyl}-7-methyl-4H-...)
Core Modifications and Heterocycle Analogues
- Pyrido[1,2-a]pyrimidin-4-ones (): Replace the triazinone core with pyrimidinone. Example: 2-(3-Methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
- 2-Amino-6-methyl-4H-pyrido[1,3,5]triazin-4-one (4e1): Substituents: Amino at position 2, methyl at position 4. Melting Point: >260°C. Contrast: The amino group enables hydrogen bonding, while the target compound’s sulfanyl group favors hydrophobic interactions .
Biological Activity
7-Chloro-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₄H₁₀ClN₄O₃S
- Molecular Weight : 318.77 g/mol
The structure features a pyrido-triazine core with a chloro group and a nitrophenyl methyl sulfanyl substituent, which are critical for its biological activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In studies involving various bacterial strains:
- Activity against Gram-positive and Gram-negative bacteria : The compound demonstrated moderate to strong activity against Staphylococcus aureus and Escherichia coli .
- Mechanism of action : The antibacterial effect is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Antifungal Activity
The compound has also shown promising antifungal activity. In vitro studies have reported:
- Inhibition of fungal growth : It was effective against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) indicating significant potency .
- Potential mechanisms : The antifungal action may be attributed to interference with fungal cell membrane integrity or inhibition of ergosterol biosynthesis .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent:
- Cytotoxicity : It exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G0/G1 phase .
- Comparative effectiveness : When compared to standard chemotherapeutic agents, it showed comparable or superior efficacy in certain cases .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored:
- Acetylcholinesterase (AChE) Inhibition : It displayed strong inhibitory activity against AChE, which is relevant for neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound also inhibited urease, an enzyme linked to the pathogenesis of certain gastrointestinal disorders .
Case Studies
Several studies have documented the biological activities of derivatives related to this compound:
- Antibacterial Screening : A study involving synthesized derivatives showed that several compounds exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, supporting the potential use of this class of compounds in treating infections .
- Cytotoxicity Assays : A series of derivatives were tested for their cytotoxic effects on human cancer cell lines. Results indicated that some compounds led to a marked decrease in cell viability through apoptosis induction .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
